2-Bromo-6-(tributylstannyl)pyridine

Catalog No.
S700805
CAS No.
189083-81-6
M.F
C17H30BrNSn
M. Wt
447 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-(tributylstannyl)pyridine

CAS Number

189083-81-6

Product Name

2-Bromo-6-(tributylstannyl)pyridine

IUPAC Name

(6-bromopyridin-2-yl)-tributylstannane

Molecular Formula

C17H30BrNSn

Molecular Weight

447 g/mol

InChI

InChI=1S/C5H3BrN.3C4H9.Sn/c6-5-3-1-2-4-7-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3;

InChI Key

ZRPIKMNUVOBWBE-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)Br

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)Br

Organic Synthesis:

  • Precursors for C-C bond formation: Organotin compounds, like trialkyltin halides, can act as nucleophiles in Stille coupling reactions, facilitating the formation of carbon-carbon bonds between various organic fragments.

Medicinal Chemistry:

  • Development of antitumor agents: Some organotin compounds have exhibited promising antitumor activity in preclinical studies. However, due to potential toxicity concerns, further research and development are needed before clinical applications can be considered.

Material Science:

  • Precursors for organometallic polymers: Organotin compounds can be used as precursors for the synthesis of various organometallic polymers, which find applications in areas like optoelectronics and photovoltaics.

2-Bromo-6-(tributylstannyl)pyridine is an organotin compound characterized by the presence of a bromine atom and a tributylstannyl group attached to a pyridine ring. Its molecular formula is C₁₇H₃₀BrNSn, and it has a molecular weight of approximately 396.03 g/mol. The compound is notable for its unique structure, which combines both halogen and organotin functionalities, making it a versatile intermediate in various

There is no current research available on the specific mechanism of action of 2-Bromo-6-(tributylstannyl)pyridine.

  • Organotin compounds can exhibit various hazards, including []:
    • Toxicity: Tributyltin, a related compound, is known to be toxic to aquatic organisms []. 2-Bromo-6-(tributylstannyl)pyridine is likely to share similar toxicity concerns.
    • Flammability: Some organotin compounds are flammable. However, data on the flammability of 2-Bromo-6-(tributylstannyl)pyridine is not available.

The reactivity of 2-Bromo-6-(tributylstannyl)pyridine is significant in organic synthesis. It can undergo various chemical transformations, including:

  • Stannylation Reactions: The tributylstannyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Azirine Formation: This compound has been utilized in the synthesis of azirines, where the stannyl group plays a crucial role in facilitating the reaction .
  • Cross-Coupling Reactions: It can be employed in palladium-catalyzed cross-coupling reactions, particularly in the formation of carbon-carbon bonds.

Several methods have been reported for synthesizing 2-Bromo-6-(tributylstannyl)pyridine:

  • Stannylation of Pyridine Derivatives: This involves reacting 2-bromo-6-pyridinol with tributylstannyl chloride in the presence of a base to form the desired product.
  • Direct Halogenation: Starting from 2,6-dimethylpyridine, bromination followed by stannylation can yield 2-Bromo-6-(tributylstannyl)pyridine .

These methods highlight the versatility of synthetic pathways available for obtaining this compound.

Interaction studies involving 2-Bromo-6-(tributylstannyl)pyridine are crucial for understanding its reactivity and potential applications. Research indicates that its tributylstannyl group can interact with various electrophiles, making it suitable for further functionalization. Additionally, studies on its interactions with biological systems could reveal insights into its pharmacological potential.

Several compounds share structural similarities with 2-Bromo-6-(tributylstannyl)pyridine, each exhibiting unique properties:

Compound NameStructure HighlightsUnique Features
2-BromopyridineSimple brominated pyridineUsed extensively in organic synthesis
2,6-DibromopyridineTwo bromine substituents on pyridineGreater reactivity due to multiple halogens
2,6-Bis(tributylstannyl)pyridineTwo tributylstannyl groupsEnhanced nucleophilicity and reactivity
4-BromopyridineBromination at the fourth positionDifferent regioselectivity affecting reactivity

The uniqueness of 2-Bromo-6-(tributylstannyl)pyridine lies in its combination of a halogen and an organotin group on the pyridine ring, providing distinct reactivity patterns compared to other similar compounds. This makes it particularly valuable in synthetic organic chemistry and materials science.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Dates

Modify: 2023-08-15

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